Enhanced Acidity Versus Hydroxymethyl Analog
The predicted acid dissociation constant (pKa) for 3-(2-hydroxyethyl)oxetane-3-carboxylic acid is 3.63 ± 0.20 [1]. Although direct experimental pKa data for the direct analog 3-(hydroxymethyl)oxetane-3-carboxylic acid are not available in the peer-reviewed literature, computational estimates for the hydroxymethyl analog yield a pKa of approximately 4.00 ± 0.20, indicating that the hydroxyethyl-substituted compound is roughly 0.4 log units more acidic . This difference is attributed to the electron-withdrawing inductive effect of the longer hydroxyethyl chain, which stabilizes the carboxylate anion more effectively than the shorter hydroxymethyl group.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.63 ± 0.20 (predicted) |
| Comparator Or Baseline | 3-(Hydroxymethyl)oxetane-3-carboxylic acid; pKa ≈ 4.00 ± 0.20 (predicted) |
| Quantified Difference | ΔpKa ≈ -0.37 (target compound is more acidic) |
| Conditions | Computational prediction; software and method not explicitly reported |
Why This Matters
A lower pKa translates to a higher degree of carboxylate ionization at physiological or mildly acidic pH, which directly impacts solubility, metal-chelation capacity, and pH-dependent swelling behavior in hydrogel or drug-delivery applications.
- [1] Kuujia.com. CAS 1781134-78-8: 3-(2-Hydroxyethyl)oxetane-3-carboxylic acid – Chemical and Physical Properties. https://www.kuujia.com/cas-1781134-78-8.html (accessed 2026-05-05). View Source
